4-Piperidin-4-ylmethyl-phenol hydrochloride

Catalog No.
S736592
CAS No.
1171849-90-3
M.F
C12H18ClNO
M. Wt
227.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidin-4-ylmethyl-phenol hydrochloride

CAS Number

1171849-90-3

Product Name

4-Piperidin-4-ylmethyl-phenol hydrochloride

IUPAC Name

4-(piperidin-4-ylmethyl)phenol;hydrochloride

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

InChI

InChI=1S/C12H17NO.ClH/c14-12-3-1-10(2-4-12)9-11-5-7-13-8-6-11;/h1-4,11,13-14H,5-9H2;1H

InChI Key

IMFFPSRYOCGSDG-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CC=C(C=C2)O.Cl

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)O.Cl

Potential applications in medicinal chemistry:

Use as a reference standard:

Potential research tool in other scientific fields:

The specific properties and potential applications of 4-Piperidin-4-ylmethyl-phenol hydrochloride in other scientific fields beyond medicinal chemistry and analytical chemistry are not well documented in publicly available sources.

Additional considerations:

  • Due to the limited publicly available information, further research is necessary to fully understand the potential applications of 4-Piperidin-4-ylmethyl-phenol hydrochloride in scientific research.
  • It is crucial to consult with qualified professionals and relevant safety data sheets (SDS) before handling or using this compound in any research setting.

4-Piperidin-4-ylmethyl-phenol hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, and a phenolic group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in biochemical research.

The chemical reactivity of 4-Piperidin-4-ylmethyl-phenol hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the piperidine nitrogen, which can act as a nucleophile. Additionally, the hydroxyl group of the phenol can participate in reactions such as:

  • Esterification: Reacting with acyl chlorides to form esters.
  • Ether Formation: Condensation reactions with alcohols to produce ethers.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

4-Piperidin-4-ylmethyl-phenol hydrochloride has shown potential biological activities, particularly in neuropharmacology. It is believed to interact with various neurotransmitter systems, which may contribute to its effects on mood and cognition. Some studies suggest that it may exhibit:

  • Antidepressant-like effects: Influencing serotonin and norepinephrine levels.
  • Anxiolytic properties: Reducing anxiety-related behaviors in animal models.

These activities make it a candidate for further research in therapeutic applications related to mood disorders.

The synthesis of 4-Piperidin-4-ylmethyl-phenol hydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions starting from appropriate precursors.
  • Alkylation: The piperidine derivative is then alkylated with a phenolic compound, often using alkyl halides or other electrophiles.
  • Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility.

These methods may vary based on the specific reagents and conditions used.

4-Piperidin-4-ylmethyl-phenol hydrochloride has various applications, including:

  • Biochemical Research: Used as a tool compound in studies investigating neurotransmitter systems.
  • Pharmaceutical Development: Potential lead compound for developing new antidepressants or anxiolytics.
  • Chemical Synthesis: Serves as an intermediate in synthesizing other biologically active compounds.

Research on the interactions of 4-Piperidin-4-ylmethyl-phenol hydrochloride with biological targets has revealed its potential effects on neurotransmitter receptors. Interaction studies have focused on:

  • Serotonin Receptors: Investigating binding affinities and functional outcomes related to mood regulation.
  • Norepinephrine Transporters: Assessing its impact on norepinephrine reuptake and its implications for anxiety and depression treatment.

These studies are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 4-Piperidin-4-ylmethyl-phenol hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Piperidin-4-ylmethyl-phenol hydrochloride782504-72-7Similar structure but differs in positioning of hydroxyl group; potential use in proteomics research .
4-(Piperidin-4-ylmethyl)phenol66414-17-3Lacks the hydrochloride salt; may exhibit different solubility properties .
2-(Piperidin-1-yl)phenolNot specifiedContains a piperidine ring but differs significantly in substitution patterns; potential different biological activities.

The uniqueness of 4-Piperidin-4-ylmethyl-phenol hydrochloride lies in its specific structural arrangement and biological activity profile, making it distinct among similar compounds. Its interactions with neurotransmitter systems highlight its potential as a therapeutic agent, setting it apart from others that may not exhibit such effects.

SubstrateAmine ComponentFormaldehyde SourceSolventTemperature (°C)Reaction TimeYield (%)Reference
PhenolDiethylamine37% aqueous formaldehydeEthanolRoom temperatureSeveral days50-60 [3]
2-Chloro-4-phenylphenolVarious secondary amines37% aqueous formaldehydeEthanolRoom temperature3 days50-60 [3]
4-HydroxybenzaldehydePiperidineFormaldehyde equivalentDichloromethaneRoom temperature2-6 hours66-82 [4]
Various phenolsPiperidine/Secondary amines37% aqueous formaldehydeEthanol/Dimethylformamide25-1106-40 minutes67-95 [1]

The reaction yields typically range from 50-95% depending on the specific substrate and reaction conditions employed [3]. Optimization studies have demonstrated that the use of dimethylformamide as a co-solvent can significantly improve reaction rates and overall conversion efficiency [6]. Temperature elevation to 110°C with shortened reaction times of 6-40 minutes has been shown to provide comparable or superior yields compared to room temperature protocols [6].

Industrial Production Techniques and Process Engineering

Industrial production of 4-piperidin-4-ylmethyl-phenol hydrochloride has evolved toward continuous flow processes to enhance efficiency, scalability, and product consistency [6]. Continuous flow technology offers superior heat and mass transfer characteristics compared to traditional batch processes, enabling precise control over reaction parameters [7].

Modern industrial synthesis employs continuous flow reactors operating at elevated temperatures ranging from 110-173°C with residence times optimized between 6-40 minutes [6]. These systems utilize specialized catalysts such as palladium complexes to facilitate the reaction while maintaining high selectivity toward the desired product [6]. Flow rates are typically maintained between 0.4-1.5 milliliters per minute to ensure adequate mixing and heat transfer [6].

Table 2: Industrial Production Techniques and Process Engineering

MethodTemperature Range (°C)Pressure (MPa)Residence Time (min)Flow Rate (mL/min)CatalystConversion (%)Selectivity (%)Reference
Continuous Flow Reactor110-173Atmospheric6-400.4-1.5Pd(PPh3)482-97High [6] [7]
Microwave-Assisted Synthesis90-120Atmospheric17-30N/APiperidine67-9289-92 [8]
High-Pressure Reactor850.453N/APt/C6070 [9]
Catalytic Process40-1900.005-0.305ContinuousVariableAcidic resins61-77.870-77.8 [10] [9]

Microwave-assisted synthesis represents an alternative industrial approach, utilizing controlled microwave irradiation to achieve rapid heating and improved reaction kinetics [8]. This methodology operates at temperatures of 90-120°C with reaction times reduced to 17-30 minutes while maintaining selectivity values of 89-92% [8]. The microwave approach demonstrates particular advantages in terms of energy efficiency and reaction uniformity [8].

High-pressure reactor systems operating at 0.4 MPa and 85°C have been implemented for large-scale production, achieving conversion rates of 60% with 70% selectivity [9]. These systems incorporate platinum on carbon catalysts to facilitate the reaction while enabling continuous operation [9]. Process engineering considerations include the implementation of recycle streams for unreacted starting materials and sophisticated separation systems for product isolation [9].

Alternative Synthetic Routes: Reductive Amination and Nucleophilic Substitution

Reductive amination constitutes a highly efficient alternative synthetic route for preparing 4-piperidin-4-ylmethyl-phenol hydrochloride . This approach involves the initial condensation of 4-hydroxybenzaldehyde with piperidine to form an imine intermediate, followed by reduction with sodium triacetoxyborohydride . The reaction proceeds under mild conditions in dichloromethane solvent at room temperature, achieving yields of up to 95% .

The mechanism of reductive amination involves the formation of a carbinolamine intermediate through nucleophilic attack of piperidine on the aldehyde carbonyl group [11]. Subsequent dehydration generates the imine, which undergoes selective reduction at the carbon-nitrogen double bond [4]. Sodium triacetoxyborohydride serves as the preferred reducing agent due to its selectivity toward imines over carbonyl groups .

Advanced reductive amination protocols utilize pinacol-derived chlorohydrosilane systems in combination with pyridine as a Lewis base promoter [4]. This metal-free approach demonstrates excellent functional group tolerance and proceeds through a unique mechanism involving in situ formation of trialkoxyhydrosilane with concomitant intramolecular hydride delivery [4]. Computational studies indicate that the pyridine-promoted pathway exhibits significantly lower activation barriers compared to non-promoted systems [4].

Table 3: Alternative Synthetic Routes

RouteStarting MaterialsReducing AgentSolventTemperature (°C)Yield (%)AdvantagesReference
Reductive Amination4-Hydroxybenzaldehyde + PiperidineSodium triacetoxyborohydrideDichloromethaneRoom temperature95High efficiency
Nucleophilic SubstitutionAryl halide + PhenolHydroxide ionAqueous medium17017-76Mild conditions [12] [13]
Friedel-Crafts Reaction4-Piperidinecarboxylic acidPhenylmagnesium halideToluene11089.5Industrial scalability [14]
Aza-Prins CyclizationHomoallylic amines + AldehydesNHC-Cu(I) complexOrganic solventVariable46-90Stereoselectivity [15]

Nucleophilic substitution represents another viable synthetic pathway, particularly for activated aryl halides [16] [13]. This approach involves the reaction of appropriately substituted aryl halides with phenolic nucleophiles under basic conditions [12]. The reaction mechanism proceeds through an addition-elimination pathway, requiring electron-withdrawing groups on the aromatic ring to activate the halide toward nucleophilic attack [16].

Recent developments in nucleophilic aromatic substitution have employed radical-mediated pathways using mild oxidants such as potassium ferricyanide [13]. This methodology generates phenoxyl radicals that function as exceptionally strong electron-withdrawing groups, significantly lowering the activation barrier for nucleophilic substitution [13]. Yields ranging from 17-76% have been achieved depending on the specific substrate and reaction conditions [13].

Purification Strategies and Yield Optimization

Purification of 4-piperidin-4-ylmethyl-phenol hydrochloride requires specialized strategies to achieve pharmaceutical-grade purity while maintaining high recovery yields [17]. Crystallization represents the primary purification method, exploiting the differential solubility characteristics of the desired product versus impurities [18].

The crystallization process typically involves dissolution of the crude product in an appropriate solvent system at elevated temperature, followed by controlled cooling to induce crystal formation [18]. Water-methanol mixtures serve as effective crystallization media, providing optimal solubility characteristics for the target compound while minimizing impurity incorporation [17]. Temperature control during crystallization is critical, with cooling rates of 0.5-2°C per minute providing optimal crystal morphology and purity [18].

Table 4: Purification Strategies and Yield Optimization

MethodSolvent SystemTemperature (°C)Pressure (mm Hg)Recovery (%)Purity (%)Crystal FormReference
CrystallizationWater/Methanol0-25Atmospheric60-9095-99Crystalline solid [17] [18]
RecrystallizationPetroleum etherRoom temperatureAtmospheric65-7598-99.5Needle crystals [14]
Column ChromatographySilica gelRoom temperatureAtmospheric80-9595-98Powder [19]
Continuous CrystallizationAqueous medium40-1905-30550-9099.6+Uniform crystals [17]

Continuous crystallization systems have been developed for industrial-scale purification, operating under controlled temperature and pressure conditions [17]. These systems maintain temperatures between 40-190°C and pressures of 5-305 mm Hg to achieve optimal crystallization kinetics [17]. Recovery yields of 50-90% are typical, with final product purities exceeding 99.6% [17].

Recrystallization from petroleum ether provides an alternative purification approach, particularly effective for removing colored impurities and achieving needle-like crystal morphology [14]. This method typically achieves purities of 98-99.5% with recovery yields of 65-75% [14]. The process involves dissolution in hot petroleum ether followed by slow cooling to promote uniform crystal growth [14].

Column chromatography using silica gel as the stationary phase offers high-resolution separation capabilities for complex impurity profiles [19]. This technique achieves purities of 95-98% with recovery yields of 80-95% [19]. Gradient elution systems using mixtures of polar and non-polar solvents provide optimal separation efficiency while minimizing product degradation [19].

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility behavior of 4-Piperidin-4-ylmethyl-phenol hydrochloride demonstrates marked dependence on solvent polarity, reflecting the compound's dual hydrophilic-lipophilic character. The hydrochloride salt formation significantly enhances water solubility compared to the free base form through ionic interactions and hydrogen bonding capabilities [2] [3].

In polar protic solvents, the compound exhibits high solubility due to extensive hydrogen bonding networks involving both the phenolic hydroxyl group and the protonated piperidine nitrogen [5]. Water serves as the most effective polar protic solvent, with the hydrochloride salt demonstrating excellent aqueous solubility characteristics essential for biological applications [5]. Methanol and ethanol provide similarly favorable solvation environments, with solubility decreasing in the order water > methanol > ethanol, correlating with decreasing polarity indices of 9.0, 6.6, and 5.2 respectively [5].

Polar aprotic solvents such as dimethyl sulfoxide and acetone offer moderate to high solubility due to dipole-dipole interactions and the absence of competing hydrogen bonding networks [6] [5]. The high dielectric constant of dimethyl sulfoxide (47.0) provides particularly effective solvation for the ionic hydrochloride species [6].

Non-polar solvents demonstrate limited solvation capacity for 4-Piperidin-4-ylmethyl-phenol hydrochloride due to the predominantly ionic character of the salt form [6]. Hexane, with its polarity index of 0.0, exhibits minimal solubility for the compound, while dichloromethane and chloroform show slightly improved dissolution characteristics due to their moderate dipole moments [6]. The low solubility in non-polar media reflects the energetically unfavorable interactions between the charged species and the non-polar solvent environment.

Solvent TypePolarity IndexClassificationExpected Solubility
Water9.0Polar ProticHigh (as HCl salt)
Methanol6.6Polar ProticHigh
Ethanol5.2Polar ProticModerate to High
Acetone5.1Polar AproticModerate
Dichloromethane3.7Non-polarLow
Hexane0.0Non-polarVery Low

Thermal Stability and Degradation Kinetics

The thermal stability profile of 4-Piperidin-4-ylmethyl-phenol hydrochloride requires comprehensive evaluation through controlled degradation studies under various temperature and humidity conditions. Based on structural analogies with related phenolic-piperidine derivatives, the compound exhibits characteristic thermal degradation patterns governed by first-order kinetics [7] [8].

Temperature-dependent degradation studies of structurally similar compounds indicate activation energies ranging from 60-110 kilojoules per mole, suggesting moderate thermal stability with temperature-sensitive degradation pathways [7] [8]. The phenolic functional group represents a primary site of thermal vulnerability due to oxidative processes and radical formation mechanisms at elevated temperatures [7].

Kinetic parameters demonstrate significant temperature dependence, with degradation rate constants following Arrhenius relationships. At ambient storage conditions (25°C), theoretical extrapolations suggest extended stability periods, though empirical determination remains essential for definitive characterization [7] [8]. The compound exhibits enhanced stability under acidic conditions where both functional groups exist in protonated states, providing electrostatic stabilization against degradation pathways [7] [9].

Humidity effects contribute substantially to degradation kinetics, with relative humidity levels above 75% accelerating hydrolytic and oxidative processes [8]. Optimal storage conditions involve temperatures between 2-8°C with humidity control below 75% to minimize degradation rates and maintain chemical integrity [10] [8].

The degradation mechanism likely involves multiple pathways including phenolic oxidation, methylene bridge cleavage, and piperidine ring modifications. Higher temperatures promote radical-mediated oxidation of the phenolic group, while moisture facilitates hydrolytic cleavage of labile bonds [7] [8].

ParameterValue/RangeNotes
Activation Energy60-110 kJ/molBased on similar compounds
Optimal Storage Temperature2-8°CStandard pharmaceutical conditions
Relative Humidity<75%Moisture control essential
Stability in Acidic pHModerateProtonation provides stabilization
Stability in Basic pHLowerPhenolic deprotonation increases reactivity

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of 4-Piperidin-4-ylmethyl-phenol hydrochloride provides definitive structural identification through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic signals consistent with the proposed molecular structure [11] .

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) analysis demonstrates distinct resonance patterns reflecting the compound's structural elements [11] . The aromatic protons of the para-substituted phenol ring appear as two characteristic doublets in the range 7.45-7.10 parts per million, each integrating for two protons with coupling constants of 8-9 hertz indicative of ortho coupling relationships [11] .

The phenolic hydroxyl proton resonates as a broad singlet between 4.0-5.0 parts per million, with chemical shift variability depending on concentration, temperature, and hydrogen bonding interactions [11] . This signal often exhibits exchange broadening due to rapid proton exchange with residual water in deuterated solvents.

The methylene bridge connecting the phenol and piperidine moieties generates a characteristic singlet at approximately 3.68 parts per million, integrating for two protons and confirming the benzylic character of this linkage [11] . The piperidine ring protons display complex multipicity patterns, with α-protons (adjacent to nitrogen) appearing at 2.67 parts per million and β,γ-protons resonating between 1.87-1.77 parts per million [11] .

Carbon-13 nuclear magnetic resonance (¹³C NMR) provides complementary structural information through carbon environment characterization [11] . The phenolic carbon bearing the hydroxyl group appears at the most downfield position (156.17 parts per million) due to oxygen deshielding effects [11] . Aromatic carbons resonate in the range 128-130 parts per million, while piperidine carbons appear between 25-62 parts per million reflecting their aliphatic character [11] .

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational modes corresponding to specific functional groups within the molecular structure [11] [13]. The phenolic hydroxyl group generates a broad, intense absorption band spanning 3500-3200 wavenumbers per centimeter, with bandwidth reflecting hydrogen bonding interactions [11] [13].

Aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3000 wavenumbers per centimeter, distinguishable from aliphatic carbon-hydrogen stretching modes of the piperidine ring and methylene bridge occurring at 2950-2850 wavenumbers per centimeter [11] [13]. This differentiation reflects the distinct hybridization states of aromatic versus aliphatic carbon atoms.

Additional characteristic bands include aromatic carbon-carbon stretching vibrations around 1600-1500 wavenumbers per centimeter and carbon-oxygen stretching of the phenolic group near 1200-1300 wavenumbers per centimeter [11] [13]. The fingerprint region below 1500 wavenumbers per centimeter contains complex vibrational patterns unique to the compound's structure.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and structural fragmentation patterns characteristic of the compound [14] [15]. The molecular ion peak appears at mass-to-charge ratio 228, corresponding to the protonated molecular ion [M+H]⁺ for the free base form [14] [15].

Principal fragmentation pathways involve cleavage of the carbon-nitrogen bond between the methylene bridge and piperidine nitrogen, generating a prominent fragment at mass-to-charge ratio 107 corresponding to the hydroxybenzyl cation [14] [15]. Additional fragments include the piperidine moiety at mass-to-charge ratio 84 and secondary fragmentations producing smaller alkyl fragments [14] [15].

Analytical TechniqueKey ObservationsChemical Shift/Wavenumber
¹H NMRAromatic protons7.45-7.10 ppm (d, J=8-9 Hz)
¹H NMRMethylene bridge3.68 ppm (s)
¹³C NMRPhenolic carbon156.17 ppm
IR SpectroscopyO-H stretching3500-3200 cm⁻¹ (broad)
Mass SpectrometryMolecular ionm/z 228 [M+H]⁺

Acid-Base Behavior and pKa Determination

The acid-base characteristics of 4-Piperidin-4-ylmethyl-phenol hydrochloride derive from two ionizable functional groups: the phenolic hydroxyl and the piperidine nitrogen. These groups exhibit distinct pKa values governing the compound's ionization behavior across physiological pH ranges [9] [16] [17].

Phenolic Hydroxyl Group

The phenolic hydroxyl group demonstrates typical phenol acidity with an estimated pKa value of approximately 10.0 [9] [16] [17]. This value reflects the resonance stabilization of the phenoxide anion through delocalization into the aromatic ring system. The para-substitution pattern with the electron-donating methylene-piperidine group slightly increases the pKa compared to unsubstituted phenol (pKa 9.95), indicating reduced acidity due to electron density enhancement [9].

At physiological pH (7.4), the phenolic group remains predominantly protonated (>99%), maintaining the neutral phenol form. Deprotonation becomes significant only at pH values exceeding 8-9, with complete ionization achieved above pH 12 [9] [16] [17].

Piperidine Nitrogen

The piperidine nitrogen exhibits basic character with an estimated pKa value of approximately 10.8, typical for secondary aliphatic amines [16] [17] [18]. This basicity enables protonation under acidic and neutral conditions, forming the ammonium cation species. The electron-donating effect of the alkyl substituents on the piperidine ring enhances the basicity compared to primary amines [18].

At pH 7.4, the piperidine nitrogen exists predominantly in the protonated form (>95%), contributing to the overall cationic character of the molecule. This protonation state influences solubility, membrane permeability, and receptor binding characteristics [16] [17] [18].

Overall Ionization Behavior

The compound exhibits complex ionization behavior due to the presence of both acidic and basic functional groups, creating a zwitterionic potential across different pH ranges [16] [17]. At low pH values (1-3), both groups remain protonated, yielding a cationic species with enhanced water solubility [16] [17].

In the physiological pH range (6.5-8.0), the compound exists predominantly as a cation with protonated piperidine nitrogen and neutral phenolic hydroxyl. This represents the most pharmacologically relevant ionization state for biological interactions [16] [17].

At elevated pH values (>11), both functional groups undergo deprotonation, creating an anionic species with altered physicochemical properties. The isoelectric point occurs at approximately pH 10.4, where the compound exists in neutral form with minimal net charge [16] [17].

pH-Dependent Stability Considerations

The ionization state significantly influences chemical stability, with the fully protonated cationic form demonstrating enhanced stability against oxidative degradation [7] [9]. The phenolic hydroxyl group in its neutral form provides antioxidant protection, while protonation of the piperidine nitrogen reduces nucleophilic reactivity [7] [9].

Basic conditions promote phenolic deprotonation, increasing susceptibility to oxidative processes and reducing overall stability. Acidic conditions favor protonation of both functional groups, providing electrostatic stabilization and enhanced shelf-life characteristics [7] [9].

pH RangePredominant SpeciesIonization StateStability
1-7CationicNH₂⁺-R-ArOHHigh
8-10NeutralNH-R-ArOHModerate
>11AnionicNH-R-ArO⁻Lower

Dates

Last modified: 08-15-2023

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